molecular formula C22H22N2O7S2 B2468098 8-methoxy-3-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one CAS No. 1210774-74-5

8-methoxy-3-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one

Cat. No.: B2468098
CAS No.: 1210774-74-5
M. Wt: 490.55
InChI Key: YIUOYGXFNRVNKQ-UHFFFAOYSA-N
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Description

The compound 8-methoxy-3-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one is a structurally complex coumarin derivative. Its core structure consists of a 2H-chromen-2-one (coumarin) scaffold with a methoxy group at position 7. At position 3, it features a 1-oxa-4,8-diazaspiro[4.5]decane moiety, which is further substituted at position 4 with a thiophene-2-sulfonyl group. The sulfonyl group may improve solubility and metabolic stability compared to non-sulfonated analogs .

Properties

IUPAC Name

8-methoxy-3-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7S2/c1-29-17-5-2-4-15-14-16(21(26)31-19(15)17)20(25)23-9-7-22(8-10-23)24(11-12-30-22)33(27,28)18-6-3-13-32-18/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUOYGXFNRVNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC4(CC3)N(CCO4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Methoxy-3-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one is a complex organic compound with significant potential in pharmaceutical applications. Its unique structural features, including a spirocyclic framework and dual sulfonyl substitutions, suggest a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound has the following molecular formula: C19H24N2O6S3C_{19}H_{24}N_{2}O_{6}S_{3} and a molecular weight of approximately 472.59 g/mol. The structural complexity is attributed to the presence of both sulfonyl and oxa functional groups, enhancing its interactions with biological targets.

PropertyValue
Molecular FormulaC19H24N2O6S3C_{19}H_{24}N_{2}O_{6}S_{3}
Molecular Weight472.59 g/mol
CAS Number906155-38-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of the diazaspiro structure contributes to its potential as an inhibitor of soluble epoxide hydrolase (sEH), which is involved in the metabolism of bioactive lipids.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on sEH, which plays a crucial role in regulating blood pressure and inflammation.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal pathogens, suggesting potential antimicrobial properties.
  • Anticancer Potential : The structural motifs present in this compound may also influence cancer cell proliferation and apoptosis pathways.

Case Studies

  • Inhibition of Soluble Epoxide Hydrolase : Research has demonstrated that derivatives based on the diazaspiro framework exhibit significant sEH inhibitory activity, leading to reduced blood pressure in hypertensive models . This suggests that modifications to the sulfonyl groups can enhance pharmacological efficacy.
  • Antimicrobial Activity : In vitro studies have indicated that compounds with similar structures possess notable antimicrobial properties against various pathogens such as Xanthomonas axonopodis and Fusarium solani. These findings highlight the potential application of this compound in agricultural settings .

Comparative Analysis

A comparative analysis with structurally related compounds reveals that modifications in the sulfonyl groups significantly affect biological activity:

Compound NameStructural FeaturesBiological Activity
4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decaneLacks methoxy and thiophene groupsDifferent reactivity
1-Oxa-4,8-diazaspiro[4.5]decaneParent compound without sulfonyl groupsSimplified scaffold for modifications

Comparison with Similar Compounds

Key Observations:

Structural Complexity : The target compound’s spirocyclic sulfonyl group distinguishes it from simpler triazole- or acetyl-substituted coumarins. This structural feature may confer unique physicochemical properties, such as enhanced rigidity and polarity .

Synthetic Yields : Triazole-linked coumarins (e.g., 8r, 8s) exhibit high yields (78–83%), suggesting efficient click chemistry or nucleophilic substitution pathways. The target compound’s synthesis likely requires multi-step protocols involving sulfonylation and spirocyclization, which may lower yields .

Spectroscopic Signatures : Sulfonyl groups (S=O) in the target compound produce distinct IR stretches (~1350–1150 cm⁻¹), whereas triazole-linked analogs show characteristic C-H and N=N stretches .

Spirocyclic Analogues

Table 2: Comparison of Spirocyclic Systems

Compound Name Spiro Core Functional Groups Biological Relevance Source
Target Compound 1-Oxa-4,8-diazaspiro[4.5]decane Thiophen-2-ylsulfonyl, carbonyl Potential kinase/modulator activity N/A
8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 1-Oxa-4,8-diazaspiro[4.5]decane Thiophene carbonyl, carboxylic acid Unknown
Compound 13 (8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione) 1,3-Diazaspiro[4.5]decane Phenyl, piperazine CNS activity (reported)
Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone 1-Oxa-4,8-diazaspiro[4.5]decane Thiophen-2-ylsulfonyl, cyclopentyl carbonyl Unspecified

Key Observations:

Spirocyclic Diversity : The 1-oxa-4,8-diazaspiro[4.5]decane core is recurrent in spirocyclic chemistry. The target compound’s thiophene sulfonyl group is rare compared to carbonyl or carboxylic acid derivatives (e.g., ) .

Reaction Pathways and Challenges

  • Spirocyclization : highlights the use of Pd-catalyzed cross-coupling (e.g., Suzuki reactions) to functionalize spirocyclic intermediates. Similar methods may apply to the target compound’s synthesis .
  • Sulfonylation : Introducing the thiophen-2-ylsulfonyl group likely requires sulfonyl chloride intermediates, as seen in for thiazole derivatives .

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